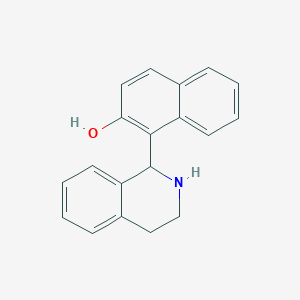
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates (exo/endo isomerization) and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and transition metal-catalyzed processes can be scaled up for industrial applications. The use of environmentally friendly methods and sustainable synthetic strategies is encouraged to improve the atom economy and yield of the product .
化学反应分析
Types of Reactions
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Transition metal catalysts, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives .
科学研究应用
作用机制
The mechanism of action of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines
- 7-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol
Uniqueness
1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which include the naphthalen-2-ol moiety attached to the tetrahydroisoquinoline scaffold.
属性
CAS 编号 |
897035-05-1 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c21-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-20-19/h1-10,19-21H,11-12H2 |
InChI 键 |
COTUWXPUIXXECS-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















